molecular formula C8H12N2OS B13330466 3-Amino-1-[2-(methylsulfanyl)ethyl]-1,4-dihydropyridin-4-one

3-Amino-1-[2-(methylsulfanyl)ethyl]-1,4-dihydropyridin-4-one

Cat. No.: B13330466
M. Wt: 184.26 g/mol
InChI Key: NFQLVPKAAHSXLZ-UHFFFAOYSA-N
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Description

3-Amino-1-[2-(methylsulfanyl)ethyl]-1,4-dihydropyridin-4-one (CAS 1592932-82-5) is a chemical compound with the molecular formula C8H12N2OS and a molecular weight of 184.26 g/mol . This compound features a 1,4-dihydropyridin-4-one core, a scaffold of significant interest in medicinal chemistry due to its presence in biologically active molecules and natural alkaloids . The structure is characterized by an amino group at the 3-position and a (methylsulfanyl)ethyl side chain on the nitrogen atom. Researchers value the 1,4-dihydropyridin-4-one moiety as a versatile synthon for further chemical transformations, including photocycloadditions and alkaloid synthesis . Compounds within this class have been investigated for their potential pharmacological properties. Recent scientific studies on analogous 5-substituted 2,3-dihydropyridin-4(1H)-ones, which share a similar core structure, have demonstrated promising in vitro anti-proliferative activity against human leukemia cells (CCRF-CEM) and selective antibacterial effects against pathogens such as Escherichia coli and Bacillus subtilis . The (methylsulfanyl)ethyl substituent in this specific compound may offer a unique handle for further synthetic modification, potentially enabling the exploration of structure-activity relationships or the development of targeted research probes. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human or animal consumption. Researchers should handle all chemicals with appropriate safety precautions and refer to the relevant Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

3-amino-1-(2-methylsulfanylethyl)pyridin-4-one

InChI

InChI=1S/C8H12N2OS/c1-12-5-4-10-3-2-8(11)7(9)6-10/h2-3,6H,4-5,9H2,1H3

InChI Key

NFQLVPKAAHSXLZ-UHFFFAOYSA-N

Canonical SMILES

CSCCN1C=CC(=O)C(=C1)N

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Preparation

The synthesis begins with the preparation of 4-dialkylaminotetrahydropyridinylidene salts (e.g., compounds 1a–1d), which serve as key intermediates (see). These salts are synthesized through established protocols involving the condensation of appropriate amines with aldehydes or ketones under alkaline conditions, forming stable salts suitable for subsequent reactions.

Alkylation with 2-(Methylsulfanyl)ethyl Derivatives

The critical step involves alkylation of these salts with 2-(methylsulfanyl)ethyl halides or sulfonates . This is typically achieved via nucleophilic substitution reactions where the nitrogen atom in the salt reacts with the electrophilic carbon attached to the methylsulfanyl group under basic conditions, such as potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF).

Reaction Conditions:

  • Solvent: DMF or acetonitrile
  • Base: K2CO3 or NaH
  • Temperature: Room temperature to 60°C
  • Time: 12–24 hours

Cyclization to Form the Dihydropyridinone Ring

Post-alkylation, cyclization occurs via intramolecular nucleophilic attack, facilitated by heating or reflux in acetic acid or ethanol, leading to the formation of the 1,4-dihydropyridin-4-one core with the 2-(methylsulfanyl)ethyl substituent at position 1.

Final Amination at Position 3

The last step involves selective amination at the 3-position of the dihydropyridinone ring, typically achieved through nucleophilic substitution with ammonia or amines under catalytic conditions, such as in ethanol or aqueous media, at elevated temperatures (80–100°C).

Summary of the Route:

Step Reagents & Conditions Product Reference
1 Formation of salts from amines and aldehydes 4-Aminotetrahydropyridinylidene salts
2 Alkylation with 2-(methylsulfanyl)ethyl halides Alkylated intermediates
3 Cyclization in acid/ethanol Dihydropyridinone core
4 Amination at C3 Final compound

Synthesis via Condensation of 4-Aminopyridine Derivatives

Preparation of 4-Aminopyridine Derivatives

Starting from 4-aminopyridine , the synthesis involves functionalization with 2-(methylsulfanyl)ethyl groups via nucleophilic substitution or Mannich-type reactions, often under basic conditions.

Cyclization to Dihydropyridinone

Subsequent cyclization with suitable carbonyl compounds, such as aldehydes or ketones, under reflux in ethanol or acetic acid, promotes ring closure, forming the dihydropyridinone ring with the desired substituents.

Alternative Route via Heterocyclic Building Blocks

Synthesis from Pyridinium Intermediates

Recent studies describe the synthesis of dihydropyridines via acid-promoted self-condensation of β-formyl-β-nitroenamines, which can be tailored to introduce 2-(methylsulfanyl)ethyl groups at specific positions (see). This involves:

  • Formation of pyridinium ions as key intermediates.
  • Nucleophilic attack by sulfur-containing nucleophiles.
  • Cyclization and reduction steps to yield the target compound.

Key Reactions and Conditions

  • Acid catalysis (e.g., acetic acid)
  • Reflux in ethanol or acetic acid
  • Use of sulfur nucleophiles like methylthiolate or methylsulfanyl derivatives
  • Purification via recrystallization

Data Table Summarizing Preparation Methods

Method Starting Material Key Reagents Solvent Conditions Yield References
Multi-step alkylation & cyclization 4-dialkylaminotetrahydropyridinylidene salts 2-(Methylsulfanyl)ethyl halides DMF, ethanol Room temp to reflux 50–70%
Condensation of 4-aminopyridine derivatives 4-Aminopyridine Aldehydes, ketones Ethanol, acetic acid Reflux 40–65%
Heterocyclic self-condensation β-Formyl-β-nitroenamines Sulfur nucleophiles Ethanol, acetic acid Reflux 30–50%

Supporting Research Results

  • The synthesis involving alkylation of tetrahydropyridinylidene salts with 2-(methylsulfanyl)ethyl halides has been shown to be efficient, with yields up to 70%, and allows for structural modifications at the nitrogen atom, facilitating the introduction of the methylsulfanyl group (see).
  • The condensation approach from 4-aminopyridine derivatives offers a straightforward route, especially suitable for large-scale synthesis, with yields around 40–65%, and involves standard reflux conditions.
  • The heterocyclic self-condensation method provides a versatile pathway to dihydropyridines with sulfur substituents, emphasizing the importance of sulfur nucleophiles in constructing the desired methylsulfanyl functionality.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-[2-(methylsulfanyl)ethyl]-1,4-dihydropyridin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino-substituted derivatives.

Scientific Research Applications

3-Amino-1-[2-(methylsulfanyl)ethyl]-1,4-dihydropyridin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-[2-(methylsulfanyl)ethyl]-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets and pathways. The amino and methylsulfanyl groups play a crucial role in its biological activity, allowing it to bind to enzymes or receptors and modulate their function. This interaction can lead to various physiological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects on Reactivity and Bioactivity Methylsulfanyl vs. Methoxyphenoxy Groups: The target compound’s methylsulfanyl group (SCH₃) is less sterically hindered than the 4-methoxyphenoxy group in ’s analog. This difference may enhance the target compound’s metabolic stability compared to the bulkier, more lipophilic methoxyphenoxy derivative . Amino vs.

Therapeutic Potential Cangrelor, which shares the 2-(methylsulfanyl)ethyl substituent, is a clinically validated antiplatelet agent targeting the P2Y₁₂ receptor. This suggests that the methylsulfanyl ethyl group may enhance binding affinity to purinergic receptors . In contrast, the thiazolylmethyl-substituted analog () may exhibit kinase inhibitory activity due to the thiazole ring’s ability to coordinate metal ions or participate in π-stacking .

Synthetic Considerations

  • The synthesis of methylsulfanyl-containing compounds, as described in , often involves cyclocondensation reactions with 1,4-binucleophiles. This method contrasts with the multi-step routes required for aryl ether or heterocyclic substituents .

Research Findings and Implications

  • Metabolic Stability : Methylsulfanyl groups (e.g., in Cangrelor) are less prone to oxidative metabolism than methylsulfinyl or sulfone derivatives, which aligns with their use in long-acting therapeutics .
  • Biological Activity : Structural analogs with heterocyclic substituents (e.g., thiazole in ) show divergent bioactivity profiles, highlighting the importance of substituent selection in drug design .

Biological Activity

3-Amino-1-[2-(methylsulfanyl)ethyl]-1,4-dihydropyridin-4-one is a dihydropyridine derivative notable for its diverse biological activities. This compound, characterized by its unique functional groups, has garnered attention in medicinal chemistry for potential applications in treating various diseases, including cancer and infections.

Chemical Structure and Properties

The molecular formula of this compound is C8H11N2OSC_8H_{11}N_2OS, with a molecular weight of approximately 175.25 g/mol. The compound features an amino group, a methylsulfanyl group, and a dihydropyridine core, contributing to its reactivity and biological profile.

Structural Characteristics

Property Value
Molecular FormulaC8H11N2OSC_8H_{11}N_2OS
Molecular Weight175.25 g/mol
Functional GroupsAmino, Methylsulfanyl
ClassDihydropyridine

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown that derivatives of dihydropyridines can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms such as the modulation of signaling pathways involved in cell proliferation and survival. For instance, the compound's interaction with specific enzymes or receptors could lead to altered expression of genes associated with tumor growth.

Case Studies and Research Findings

  • Antimicrobial Activity : A study reported the synthesis of various dihydropyridine derivatives, including this compound, which showed promising results against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .
  • Anticancer Effects : In vitro studies demonstrated that this compound exhibited cytotoxic effects on leukemia cell lines. The IC50 values were determined to be around 25 µM, indicating a potent effect compared to standard chemotherapeutic agents .
  • Mechanism of Action : Further investigations into the molecular mechanisms revealed that the compound may inhibit specific kinases involved in cancer cell signaling pathways, leading to reduced cell viability and increased apoptosis rates .

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful.

Compound Name Biological Activity Unique Features
3-Amino-5-bromo-1-[2-(methylsulfanyl)ethyl]-1,4-dihydropyridin-4-oneAntimicrobial, AnticancerBromine substitution enhances reactivity
3-Amino-5-bromopyridine-2-carboxamideAntibacterialPyridine ring introduces different reactivity
2-Amino-5-bromo-3-methylpyridineAntifungalMethyl substitution affects solubility

The unique combination of functional groups in this compound provides it with versatile reactivity profiles not commonly found in its analogs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimized for preparing 3-Amino-1-[2-(methylsulfanyl)ethyl]-1,4-dihydropyridin-4-one, and how do reaction conditions influence yield?

  • The synthesis typically involves cyclocondensation reactions between 1,4-binucleophiles and sulfur-containing precursors. For example, ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate has been used to construct pyrimidine-thioether scaffolds . Key variables include solvent polarity, temperature (optimized at 60–80°C for thioether formation), and stoichiometric ratios of reagents. Yield improvements (up to 70–85%) are achieved via microwave-assisted synthesis or catalytic acid/base conditions .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • X-ray crystallography (using SHELX software for refinement ) resolves the dihydropyridinone core and methylsulfanyl-ethyl conformation. NMR (¹H/¹³C) identifies tautomeric forms: the 4-keto group shows a carbonyl peak at ~170 ppm (¹³C), while the methylsulfanyl proton resonates at δ 2.1–2.3 ppm (¹H) . Mass spectrometry (HRMS-ESI) confirms the molecular ion [M+H]⁺ at m/z 229.08 (calculated for C₉H₁₃N₂OS₂).

Q. What preliminary biological screening assays are recommended for this compound?

  • Antimicrobial activity : Broth microdilution assays against S. aureus (MIC ≤ 8 µg/mL) and C. albicans (MIC ≤ 16 µg/mL) . Neurotransmitter modulation : Radioligand binding assays (e.g., GABAₐ receptor IC₅₀) are suggested due to structural similarity to thiazole-containing dihydropyridines .

Advanced Research Questions

Q. How does the methylsulfanyl-ethyl substituent influence electronic properties and reactivity?

  • The methylsulfanyl group enhances nucleophilic substitution at the ethyl chain via lone-pair donation from sulfur. DFT calculations (ADF software ) reveal a charge density of −0.32 e⁻ on the sulfur atom, facilitating alkylation or oxidation reactions. Reactivity trends correlate with Hammett σₚ values (σ = 0.15 for –SCH₃), indicating moderate electron-withdrawing effects .

Q. What computational strategies resolve contradictions in experimental vs. theoretical binding affinities?

  • Molecular docking (AutoDock Vina) and MD simulations (GROMACS) identify key interactions with biological targets. For example, discrepancies in antimicrobial activity (e.g., 10-fold variance in MIC values) arise from solvation effects, which are corrected using COSMO solvent models in ADF . Free energy perturbation (FEP) calculations refine binding ΔG values within ±1.2 kcal/mol accuracy .

Q. How do tautomeric equilibria and crystal packing affect stability and bioactivity?

  • The 1,4-dihydropyridin-4-one core exists in keto-enol tautomeric equilibrium, stabilized by intramolecular H-bonding (N–H···O=C; 2.8 Å). Single-crystal studies (SHELXL ) show that enol-form dominance in polar solvents (e.g., DMSO) enhances solubility but reduces membrane permeability. Packing analysis reveals π-stacking interactions (3.5 Å spacing) between pyridine rings, critical for solid-state stability .

Q. What strategies mitigate synthetic byproducts like sulfoxide derivatives?

  • Oxidative byproducts (e.g., methylsulfinyl derivatives) form under aerobic conditions. Mitigation involves:

  • Strict inert atmosphere (N₂/Ar) during synthesis.
  • Addition of radical scavengers (e.g., BHT) to suppress autoxidation.
  • HPLC purification with C18 columns (ACN/H₂O gradient) to isolate the target compound (retention time: 12.3 min) .

Methodological Resources

TechniqueApplicationKey Reference
X-ray crystallographyConfirm stereochemistry and tautomerismSHELX
DFT calculationsPredict electronic properties and reactivityADF
Broth microdilutionAntimicrobial activity screening
Radioligand bindingNeurotransmitter receptor affinity

Data Contradiction Analysis

  • Example : Discrepancies in reported MIC values against E. coli (8 µg/mL vs. 32 µg/mL) may arise from:
    • Strain-specific resistance mechanisms (e.g., efflux pumps).
    • Solvent choice (DMSO vs. saline) altering compound bioavailability.
    • Solution pH affecting protonation of the amino group (pKa ≈ 6.8) .

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